2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate
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Overview
Description
2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate typically involves the condensation of 2-amino-3-cyanopyrrolo[3,2-b]quinoxaline with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), under anhydrous conditions. The reaction mixture is then stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)-N,N-dimethylbenzenesulfonamide
- N-(4-((2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)sulfonyl)phenyl)acetamide
- N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-phenylacrylamide
Uniqueness
2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate is unique due to its specific structural features, such as the presence of the 4-chlorobenzoate moiety, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C20H14ClN5O2 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C20H14ClN5O2/c21-13-7-5-12(6-8-13)20(27)28-10-9-26-18(23)14(11-22)17-19(26)25-16-4-2-1-3-15(16)24-17/h1-8H,9-10,23H2 |
InChI Key |
BTHBBLZEGFZFSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCOC(=O)C4=CC=C(C=C4)Cl)N)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCOC(=O)C4=CC=C(C=C4)Cl)N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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